molecular formula C14H25NO2 B12882741 1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-00-0

1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B12882741
CAS No.: 88557-00-0
M. Wt: 239.35 g/mol
InChI Key: IQXRKWLATNPESL-UHFFFAOYSA-N
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Description

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a dihydrofuran ring substituted with dipropylamino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrofuran ring, followed by the introduction of the dipropylamino and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone
  • 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)propanone

Uniqueness

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

88557-00-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-[2-(dipropylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C14H25NO2/c1-6-8-15(9-7-2)14-10(3)13(11(4)16)12(5)17-14/h10,14H,6-9H2,1-5H3

InChI Key

IQXRKWLATNPESL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1C(C(=C(O1)C)C(=O)C)C

Origin of Product

United States

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